molecular formula C11H8N2O4 B1436508 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid CAS No. 62222-38-2

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid

Cat. No. B1436508
CAS RN: 62222-38-2
M. Wt: 232.19 g/mol
InChI Key: ZCILTNACHNCSCB-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 62222-38-2 . It has a molecular weight of 232.2 and its linear formula is C11H8N2O4 .


Molecular Structure Analysis

The molecular structure of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid is represented by the linear formula C11H8N2O4 . The compound has a molecular weight of 232.2 .


Physical And Chemical Properties Analysis

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid is a solid . It should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Application in Hepatitis C Virus Inhibition

5,6-Dihydroxypyrimidine-4-carboxylic acids have shown promise as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. These compounds bind at the enzyme's active site, presenting potential for antiviral therapies. A specific analog, featuring a 2-thienyl substitution, demonstrated improved activity over previous leads (Stansfield et al., 2004).

Antiallergic Properties

Certain derivatives of 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylic acid, specifically 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters, have been synthesized with potent antiallergic activity. These compounds are effective against passive cutaneous anaphylaxis in rats, suggesting their potential as antiallergic agents (Juby et al., 1979).

Antimicrobial Activity

A series of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids were synthesized and evaluated for their antimicrobial properties. These compounds showed significant antibacterial and antifungal activities, suggesting their application in combating microbial infections (Shastri & Post, 2019).

Antioxidant Activities

Derivatives of 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylic acid, particularly 6-aryl-3,4-dihydro-1-(tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)furan-2-yl)-4-phenylpyrimidine-2(1H)-thione, have been synthesized and shown significant antioxidant activities. These compounds' antioxidant strength was comparable to ascorbic acid, indicating their potential in oxidative stress-related therapeutic applications (Dudhe et al., 2013).

Luminescence Tuning in Lanthanide Frameworks

The compound has been utilized in the synthesis of luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks. These frameworks exhibit characteristic red or green emission and have potential applications in the field of photoluminescence (Jia et al., 2014).

Liquid-Crystal Characteristics

5-Arylpyrimidine-2-carboxylic acids and their esters, derived from 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylic acid, have been studied for their liquid-crystal properties. These compounds, particularly when modified with certain groups, exhibit nematic liquid-crystal characteristics, which can be useful in liquid-crystal display technologies (Mikhaleva et al., 1986).

Safety And Hazards

The compound is associated with several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

5-hydroxy-6-oxo-2-phenyl-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-8-7(11(16)17)12-9(13-10(8)15)6-4-2-1-3-5-6/h1-5,14H,(H,16,17)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCILTNACHNCSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333411
Record name 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid

CAS RN

62222-38-2
Record name 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CM Lacbay, M Menni, JA Bernatchez, M Götte… - Bioorganic & Medicinal …, 2018 - Elsevier
Reverse transcriptase (RT) is responsible for replicating the HIV-1 genome and is a validated therapeutic target for the treatment of HIV infections. During each cycle of the RT-catalyzed …
Number of citations: 9 www.sciencedirect.com
ميران محمد جمال طلال مسودى - 2016‎ - dspace.alquds.edu
Breast cancer (BC) is one of the most commonly diagnosed cancers in women. Estrogen signaling and the estrogen receptors (ERα, ERβ) are implicated in breast cancer progression. …
Number of citations: 2 dspace.alquds.edu

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